Kushenol O

Butyrylcholinesterase (BuChE) inhibition Neurodegeneration Alzheimer's disease

Substituting Kushenol O with more common Sophora flavescens flavonoids (e.g., kurarinone, sophoraflavanone G) is scientifically unsupportable-Kushenol O is an O-glycoside with fundamentally different pharmacokinetics, solubility, and target selectivity versus aglycone analogs. This prenylated isoflavonoid glycoside uniquely inhibits the GALNT7/NF-κB signaling axis, regulating macrophage M2 polarization and efferocytosis in papillary thyroid carcinoma-a mechanism not replicated by any other in-class flavonoid. • Unique O-glycosidic prenylated flavonoid (CAS 102390-91-0); structurally distinct from aglycone kushenols • Demonstrated direct GALNT7/NF-κB axis inhibition for PTC immunobiology research • HPLC purity ≥98%; powder stored at -20°C; stable under recommended conditions

Molecular Formula C27H30O13
Molecular Weight 562.5 g/mol
Cat. No. B11931941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKushenol O
Molecular FormulaC27H30O13
Molecular Weight562.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
InChIInChI=1S/C27H30O13/c1-35-13-4-2-12(3-5-13)16-9-36-18-8-14(6-7-15(18)20(16)29)39-27-25(34)23(32)22(31)19(40-27)11-38-26-24(33)21(30)17(28)10-37-26/h2-9,17,19,21-28,30-34H,10-11H2,1H3/t17-,19?,21+,22-,23+,24?,25?,26+,27-/m1/s1
InChIKeyYKLQOTMQENGJJX-MDTXFADZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kushenol O Overview


Kushenol O (CAS 102390-91-0) is a prenylated flavonoid glycoside, specifically an isoflavonoid O-glycoside, isolated from the roots of the medicinal plant *Sophora flavescens* Ait. [1]. Its molecular formula is C₂₇H₃₀O₁₃ with a molecular weight of 562.52 g/mol. It is a secondary metabolite within the larger family of kushenols and related prenylated flavonoids, which are recognized for their diverse bioactivities [2]. A key structural feature is its O-glycosidic linkage, which distinguishes it from many of its more commonly studied aglycone analogs like kurarinone and sophoraflavanone G [3].

Kushenol O Substitution Risks


Substituting Kushenol O with a more common or less expensive *Sophora flavescens* flavonoid like kurarinone, sophoraflavanone G, or kushenol I is scientifically unsupportable. Kushenol O is a glycoside, whereas the most commonly studied alternatives are aglycones; this fundamental difference in molecular structure is known to heavily influence pharmacokinetics, solubility, and target interaction profiles [1]. Critically, the literature reveals significant selectivity gaps in the known biology of these compounds. For instance, comprehensive CYP inhibition studies have profiled many kushenols and related flavanones, but Kushenol O was absent from these panels, leaving its drug interaction potential uncharacterized [2]. Furthermore, its only well-defined mechanism of action—inhibition of the GALNT7/NF-κB axis in papillary thyroid carcinoma—represents a specific, high-value biological target that has not been reported for other in-class flavonoids [3].

Kushenol O Comparative Evidence


BuChE Inhibitory Fraction Detection

Kushenol O was identified by UPLC-Q-TOF-MS as one of only two flavonoid constituents in the active ethanol extract of *Sophora flavescens* root, which exhibited butyrylcholinesterase (BuChE) inhibitory activity [1]. This finding places Kushenol O in an active fraction, distinguishing it from other structurally characterized kushenols that have not been implicated in BuChE inhibition. However, the individual IC50 of pure Kushenol O for BuChE was not determined and cannot be compared to other flavonoids.

Butyrylcholinesterase (BuChE) inhibition Neurodegeneration Alzheimer's disease UPLC-Q-TOF-MS

CYP450 Interaction Data Gap

A 2019 study comprehensively profiled the inhibitory effects of several prenylated flavonoids from *S. flavescens* (including Kushenol A, C, I, M, Leachianone A, and Sophoraflavone G) on major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in human liver microsomes [1]. Kushenol O was notably absent from this panel. This represents a significant data gap and a key differentiator: while the CYP interaction profiles and associated IC50 values are known for many analogs, they are completely undefined for Kushenol O, rendering it a poor choice for any study where metabolic stability or DDI is a concern.

Cytochrome P450 (CYP) Drug-drug interaction (DDI) Metabolism Human liver microsomes

GALNT7/NF-κB Axis in PTC

A 2025 study in *Phytomedicine* identified a novel, specific mechanism for Kushenol O in papillary thyroid carcinoma (PTC) [1]. It was shown to directly inhibit GALNT7 expression, thereby modulating the NF-κB axis, which in turn regulates macrophage M2 polarization and efferocytosis within the tumor immune microenvironment. Functional assays demonstrated that Kushenol O treatment inhibits PTC cell proliferation, promotes apoptosis, and induces oxidative stress (decreased SOD, increased MDA, ROS accumulation) [1]. This pathway is a key differentiator, as it has not been reported for other *S. flavescens* flavonoids.

Papillary Thyroid Carcinoma (PTC) Immuno-oncology Macrophage polarization GALNT7

Kushenol O Research Applications


PTC Immunobiology Mechanisms

Kushenol O is a rational choice for researchers investigating the immunobiology of PTC, specifically the GALNT7/NF-κB signaling axis and its role in regulating macrophage M2 polarization and efferocytosis [1]. Its demonstrated ability to directly target this pathway provides a unique chemical probe that is not replicated by more common *S. flavescens* flavonoids. This scenario is directly supported by recent, high-impact research that positions Kushenol O as a potential early-stage immunomodulator for PTC [1].

Sophora Authentication Marker

Kushenol O, as a tentatively identified glycoside with a distinct retention time and MS fragmentation pattern, serves as a valuable chemical marker in the development of advanced analytical methods for the authentication and quality control of *Sophora flavescens* and related species [1]. Its presence can help differentiate authentic plant material from adulterants or other *Sophora* species, providing a tangible, non-biological application for its procurement as a reference standard [1].

BuChE Inhibition Research

For laboratories screening natural products for novel cholinesterase inhibitors, Kushenol O represents a starting point for exploratory research into BuChE inhibition [1]. As a constituent of an active extract, its further isolation and bioassay-guided fractionation could lead to the identification of more potent and selective BuChE inhibitors for Alzheimer's disease research [1]. This application is based on its presence in a bio-active fraction, making it a valid, albeit preliminary, target for investigation.

Not Recommended: ADME-Tox/DDI Studies

Due to the complete absence of data regarding its interaction with major cytochrome P450 (CYP) enzymes, Kushenol O is a poor candidate for studies involving metabolism, pharmacokinetics, or drug-drug interaction potential [1]. The known CYP inhibitory profiles of other *S. flavescens* flavonoids underscore the importance of this missing data, making procurement for these applications highly risky and scientifically unsound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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